molecular formula C2H4NiS2 B14523476 Ethane-1,2-dithiolate;nickel(2+) CAS No. 62625-12-1

Ethane-1,2-dithiolate;nickel(2+)

Cat. No.: B14523476
CAS No.: 62625-12-1
M. Wt: 150.88 g/mol
InChI Key: HIRNZIOQHBZWKZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethane-1,2-dithiolate;nickel(2+) is a coordination compound where nickel is coordinated by ethane-1,2-dithiolate ligands. This compound is part of a broader class of nickel thiolate complexes, which have garnered significant interest due to their structural, electronic, and catalytic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethane-1,2-dithiolate;nickel(2+) involves the reaction of nickel(II) chloride with ethane-1,2-dithiol in the presence of a base. The reaction typically proceeds in a solvent such as methanol or ethanol under reflux conditions . Another method involves the substitution of chlorido ligands in nickel complexes with thiolate anions .

Industrial Production Methods

Industrial production methods for nickel thiolate complexes often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. Techniques such as vapor deposition and wetness impregnation are employed to prepare supported nickel catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-dithiolate;nickel(2+) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include various nickel complexes with different oxidation states and ligand environments, such as nickel(III) thiolate complexes and nickel-phosphine complexes .

Mechanism of Action

The mechanism by which ethane-1,2-dithiolate;nickel(2+) exerts its effects involves coordination to nickel centers, which can facilitate various catalytic processes. The compound’s sulfur atoms provide strong binding to nickel, stabilizing different oxidation states and enabling redox reactions. Molecular targets include enzymes with nickel-sulfur clusters, where the compound can act as a functional mimic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethane-1,2-dithiolate;nickel(2+) is unique due to its specific ligand environment, which provides distinct electronic and catalytic properties. The ethane-1,2-dithiolate ligands offer strong chelation to nickel, enhancing the stability and reactivity of the complex .

Properties

CAS No.

62625-12-1

Molecular Formula

C2H4NiS2

Molecular Weight

150.88 g/mol

IUPAC Name

ethane-1,2-dithiolate;nickel(2+)

InChI

InChI=1S/C2H6S2.Ni/c3-1-2-4;/h3-4H,1-2H2;/q;+2/p-2

InChI Key

HIRNZIOQHBZWKZ-UHFFFAOYSA-L

Canonical SMILES

C(C[S-])[S-].[Ni+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.